Methyl benzoate-d8

Stable Isotope Labeling Internal Standard Mass Spectrometry

Methyl benzoate-d8 (CAS 91929-46-3) is a perdeuterated analog of methyl benzoate in which all eight hydrogen atoms of the parent molecule (C₆H₅COOCH₃) are replaced with deuterium, yielding the molecular formula C₆D₅COOCD₃ and a molecular weight of 144.20 g/mol. This compound belongs to the class of stable isotope-labeled (SIL) internal standards and is supplied with a certified isotopic enrichment of 98 atom % D.

Molecular Formula C8H8O2
Molecular Weight 144.2 g/mol
CAS No. 91929-46-3
Cat. No. B1456353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl benzoate-d8
CAS91929-46-3
Molecular FormulaC8H8O2
Molecular Weight144.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1
InChIInChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D
InChIKeyQPJVMBTYPHYUOC-JGUCLWPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Benzoate-d8 CAS 91929-46-3: Deuterated Internal Standard for Quantitative Mass Spectrometry and NMR Analysis


Methyl benzoate-d8 (CAS 91929-46-3) is a perdeuterated analog of methyl benzoate in which all eight hydrogen atoms of the parent molecule (C₆H₅COOCH₃) are replaced with deuterium, yielding the molecular formula C₆D₅COOCD₃ and a molecular weight of 144.20 g/mol . This compound belongs to the class of stable isotope-labeled (SIL) internal standards and is supplied with a certified isotopic enrichment of 98 atom % D . Its primary utility lies in quantitative analytical workflows—particularly liquid chromatography-mass spectrometry (LC-MS) and quantitative nuclear magnetic resonance (qNMR)—where it serves as an isotopically distinct reference compound that co-elutes with the unlabeled analyte while producing a diagnostic mass shift of M+8 . The physical properties—boiling point 198–199 °C, melting point −12 °C, density 1.152 g/mL at 25 °C—closely mirror those of the non-deuterated parent [1].

Why Methyl Benzoate-d8 Cannot Be Replaced by Unlabeled Methyl Benzoate or Partial Analogs in Quantitative LC-MS/MS Workflows


Substituting methyl benzoate-d8 with unlabeled methyl benzoate or a partially deuterated analog in quantitative LC-MS/MS or qNMR methods fundamentally compromises analytical validity. In mass spectrometry, an ideal internal standard must be chemically indistinguishable from the analyte during sample preparation and chromatography, yet spectrally distinct during detection . Unlabeled methyl benzoate provides no mass differentiation and thus cannot be resolved from the analyte signal. Partially deuterated analogs (e.g., methyl benzoate-d5 or methyl benzoate-d3) introduce isotopic envelope overlap due to incomplete deuterium incorporation and natural abundance isotopes, leading to cross-signal contribution and quantification bias [1]. Methyl benzoate-d8, with its full deuteration and certified 98 atom % D enrichment, provides a clean M+8 mass shift, ensuring baseline-resolved signals in selected reaction monitoring (SRM) and multiple reaction monitoring (MRM) transitions . Furthermore, in qNMR applications, the absence of ¹H NMR signals from the deuterated compound eliminates spectral interference with the analyte, a capability absent in non-deuterated or partially deuterated alternatives .

Quantitative Differentiation Evidence: Methyl Benzoate-d8 vs. Unlabeled Methyl Benzoate and Alternative Deuterated Analogs


Isotopic Enrichment: Certified 98 atom % D Purity for Methyl Benzoate-d8

Methyl benzoate-d8 is supplied with a certified isotopic enrichment of 98 atom % D, a specification that directly quantifies the degree of deuterium incorporation across all eight exchangeable positions . In comparison, unlabeled methyl benzoate has an isotopic enrichment of 0 atom % D . This high enrichment minimizes the presence of residual protiated species that could contribute to analyte signal in MS detection, thereby reducing quantification bias .

Stable Isotope Labeling Internal Standard Mass Spectrometry

Mass Spectrometric Differentiation: M+8 Mass Shift Enables Baseline Resolution from Unlabeled Analyte

Methyl benzoate-d8 exhibits a nominal mass shift of M+8 relative to unlabeled methyl benzoate (m/z 136 → m/z 144) due to the replacement of eight hydrogen atoms with deuterium . This 8 Da difference is substantially larger than the isotopic envelope of naturally occurring ¹³C and ²H contributions in the unlabeled analyte, ensuring that the internal standard signal does not overlap with the analyte's [M+H]⁺ or [M+Na]⁺ ions in MS detection . In contrast, partially deuterated analogs (e.g., methyl benzoate-d3) produce mass shifts of only M+3, which may fall within the natural isotopic distribution and cause signal cross-contribution [1].

LC-MS/MS Quantitative Bioanalysis SRM/MRM

NMR Spectral Silence: Complete Absence of ¹H NMR Signals Eliminates Analytic Interference

Methyl benzoate-d8, as a perdeuterated compound (C₆D₅COOCD₃), produces no ¹H NMR signals across the entire proton chemical shift range . This property allows its use as an NMR-silent internal standard or co-solvent in qNMR experiments without contributing background signals that would otherwise overlap with analyte resonances . In contrast, unlabeled methyl benzoate produces characteristic ¹H NMR signals—aromatic protons at δ 7.4–8.1 ppm and methoxy protons at δ 3.9 ppm—that would interfere with quantification of analytes bearing similar functional groups .

qNMR Quantitative NMR Deuterated Solvent

Physicochemical Fidelity: Density, Boiling Point, and LogP Equivalence to Unlabeled Methyl Benzoate

Methyl benzoate-d8 exhibits physicochemical properties that are experimentally indistinguishable from those of unlabeled methyl benzoate: density 1.152 g/mL at 25 °C (lit.), boiling point 198–199 °C (lit.), melting point −12 °C (lit.), and calculated LogP ~2.20 . In comparison, unlabeled methyl benzoate has a density of 1.094 g/mL at 25 °C, boiling point 198–199 °C, and LogP ~2.12 [1]. This near-identity ensures that the deuterated internal standard partitions identically during liquid-liquid extraction, solid-phase extraction, and chromatographic separation, thereby correcting for matrix effects and recovery variations with high fidelity [2].

Chromatographic Co-elution Sample Preparation Internal Standard

Validated Application Scenarios for Methyl Benzoate-d8 in Analytical and Metabolism Research Workflows


Quantitative LC-MS/MS Bioanalysis of Methyl Benzoate and Its Metabolites in Plasma

Methyl benzoate-d8 is employed as a stable isotope-labeled internal standard for the accurate quantification of methyl benzoate and its hydrolysis product, benzoic acid, in biological matrices such as plasma and urine . The M+8 mass shift (m/z 136 → 144) ensures that the internal standard signal is fully resolved from the analyte's isotopic envelope, while the identical chromatographic retention time (due to matched LogP and polarity) corrects for ion suppression or enhancement caused by matrix components . This application is critical in toxicokinetic studies and pesticide exposure monitoring, where methyl benzoate is used as a larvicide against spotted lanternfly and other agricultural pests .

Quantitative ¹H NMR (qNMR) for Purity Assessment of Pharmaceutical Intermediates

In qNMR purity assays, methyl benzoate-d8 serves as an NMR-silent internal standard or co-solvent that enables direct quantification of proton-bearing analytes without spectral interference . Because the fully deuterated compound contributes no ¹H NMR signals, it can be added to the NMR tube at a known concentration to provide a reference for absolute quantitation via electronic reference methods (e.g., ERETIC) or relative integration against a calibrated internal reference . This application is particularly valuable for pharmaceutical quality control where traceable purity certification of reference standards is mandated by pharmacopeial monographs .

Drug Metabolism and Pharmacokinetic (DMPK) Studies of Ester-Containing Prodrugs

Methyl benzoate-d8 is used as a tracer compound in in vitro and in vivo drug metabolism studies to investigate esterase-mediated hydrolysis pathways of ester prodrugs . The deuterium labeling allows simultaneous administration of the labeled and unlabeled compounds to experimental subjects (stable isotope co-administration), followed by LC-MS/MS differentiation of the parent drug, its metabolites, and potential degradation products . The 98 atom % D enrichment and M+8 mass shift provide sufficient signal separation to quantify enzymatic turnover rates and identify species-specific metabolic differences without radioactive tracers .

Method Validation and System Suitability Testing for GC-MS and LC-MS Systems

Methyl benzoate-d8 is routinely employed as a system suitability standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) instrument qualification . The compound's well-characterized physicochemical properties—density 1.152 g/mL, boiling point 198–199 °C, and defined LogP—ensure reproducible injection and chromatographic behavior across different instruments and laboratories . The diagnostic M+8 ion provides a clear marker for mass calibration and resolution verification, while the certified 98 atom % D enrichment allows assessment of detector linearity and isotopic fidelity .

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